molecular formula Gd B088358 Gadolinium-155 CAS No. 14333-34-7

Gadolinium-155

Cat. No. B088358
CAS RN: 14333-34-7
M. Wt: 154.92263 g/mol
InChI Key: UIWYJDYFSGRHKR-YPZZEJLDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06028194

Procedure details

The solution of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid sodium salt is directly reacted, as described in EP 292689, with propylene oxide to give the alkylated product, which can easily be complexed with gadolinium to give the final Gadoteridol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na+].[N:2]1([CH2:22][C:23]([O-:25])=[O:24])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9][N:8]([CH2:14][C:15]([O-:17])=[O:16])[CH2:7][CH2:6][N:5]([CH2:18][C:19]([O-:21])=[O:20])[CH2:4][CH2:3]1.[Na+].[Na+].[CH2:28]1[O:31][CH:29]1[CH3:30].[Gd:32]>>[CH3:28][CH:29]([OH:31])[CH2:30][N:11]1[CH2:10][CH2:9][N:8]([CH2:14][C:15]([O-:17])=[O:16])[CH2:7][CH2:6][N:5]([CH2:18][C:19]([O-:21])=[O:20])[CH2:4][CH2:3][N:2]([CH2:22][C:23]([O-:25])=[O:24])[CH2:13][CH2:12]1.[Gd+3:32] |f:0.1.2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].N1(CCN(CCN(CCNCC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Gd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give the alkylated product, which

Outcomes

Product
Name
Type
product
Smiles
CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.